molecular formula C11H11IO B11838254 5-Ethyl-6-iodo-2,3-dihydroinden-1-one

5-Ethyl-6-iodo-2,3-dihydroinden-1-one

Cat. No.: B11838254
M. Wt: 286.11 g/mol
InChI Key: XCLLAVNWYDLATA-UHFFFAOYSA-N
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Description

Overview of 2,3-Dihydroinden-1-one (1-Indanone) Derivatives in Organic Synthesis

2,3-Dihydroinden-1-one, commonly known as 1-indanone (B140024), is a versatile chemical intermediate. nbinno.comnbinno.com Its rigid, bicyclic structure makes it a valuable building block for more complex molecules. nbinno.com Derivatives of 1-indanone are prevalent in a multitude of biologically active compounds and natural products. nih.govrsc.orgguidechem.com

The 1-indanone framework is a key component in the synthesis of various pharmaceuticals. nbinno.comnbinno.comnih.gov For instance, it is a precursor in the development of drugs for neurodegenerative diseases like Alzheimer's. nih.govmdpi.comnih.gov One of the most well-known drugs containing an indanone moiety is Donepezil, an acetylcholinesterase inhibitor used to treat the symptoms of Alzheimer's disease. guidechem.commdpi.comresearchgate.net The indanone scaffold has also been investigated for its potential in creating agents with anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.govbeilstein-journals.orgbeilstein-journals.org

Beyond medicine, 1-indanone derivatives are utilized in agriculture as insecticides, fungicides, and herbicides. nih.govbeilstein-journals.orgbeilstein-journals.org They also serve as ligands in catalysts for olefin polymerization and have applications in the development of organic functional materials such as dyes and fluorophores. rsc.orgmdpi.comnih.gov

Below is a table summarizing the diverse applications of 1-indanone derivatives:

Application AreaExamples of Activity
Pharmaceuticals Anticancer, Antiviral, Anti-inflammatory, Analgesic, Antimalarial, Antibacterial, Neuroprotective agents nih.govnih.govbeilstein-journals.orgbeilstein-journals.org
Agriculture Insecticides, Fungicides, Herbicides nih.govbeilstein-journals.orgbeilstein-journals.org
Materials Science Organic functional materials, OLEDs, Dyes, Fluorophores rsc.orgnih.gov
Catalysis Ligands in olefin polymerization catalysts mdpi.comresearchgate.net

Significance of Halogenated and Alkylated Indanone Scaffolds in Chemical Research

The introduction of halogen and alkyl groups onto the indanone scaffold, as seen in 5-Ethyl-6-iodo-2,3-dihydroinden-1-one, is a common strategy in medicinal chemistry to modulate a molecule's properties.

Halogenation , the process of adding a halogen atom like iodine, can significantly alter the physicochemical properties of a compound. nih.gov Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net The introduction of a halogen can lead to enhanced therapeutic efficacy. researchgate.net Specifically, aryl halides are versatile building blocks in organic synthesis due to the polarized carbon-halogen bond, making them amenable to further chemical transformations. researchgate.net

Alkylation , the addition of an alkyl group such as ethyl, also plays a crucial role in modifying molecular properties. Alkyl groups can affect a compound's size, shape, and lipophilicity. These modifications can influence how the molecule interacts with biological receptors and enzymes, potentially leading to improved potency and selectivity.

The combination of both an ethyl group and an iodine atom on the indanone ring system suggests that this compound is likely designed to have specific electronic and steric properties that could be advantageous in various research applications, including drug discovery.

Historical Development and Evolution of Indanone Synthetic Methodologies

The synthesis of 1-indanone derivatives has a long history, with the first publications on their preparation dating back to the 1920s. nih.govbeilstein-journals.org Over the decades, the methodologies for synthesizing these compounds have evolved significantly, driven by the need for greater efficiency, versatility, and sustainability.

One of the earliest and most common methods for preparing 1-indanones is the intramolecular Friedel-Crafts reaction . nih.govguidechem.commdpi.com This can involve the cyclization of 3-arylpropionic acids or their corresponding acid chlorides. mdpi.com While effective, early versions of this reaction often required harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid or aluminum chloride. mdpi.comresearchgate.net

In recent years, there has been a shift towards developing more environmentally friendly and efficient synthetic routes. mdpi.com This has led to the exploration of non-conventional techniques such as the use of microwaves and ultrasound to promote the cyclization reaction. mdpi.comresearchgate.net Additionally, new catalytic systems, including the use of lanthanide triflates, have been developed to facilitate the reaction under milder conditions. researchgate.net

Other notable synthetic approaches to 1-indanone derivatives include:

Nazarov Cyclization: This reaction involves the acid-catalyzed rearrangement of divinyl ketones to form cyclopentenone derivatives, which can be adapted for indanone synthesis. nih.govguidechem.combeilstein-journals.orgresearchgate.net

Palladium-Catalyzed Carbonylative Cyclization: This method has been used for the successful synthesis of indanones from unsaturated aryl iodides. organic-chemistry.org

Nickel-Catalyzed Reductive Cyclization: This approach has been employed for the enantioselective synthesis of chiral indanones. organic-chemistry.org

The following table provides a brief overview of the evolution of synthetic methods for 1-indanones:

EraDominant MethodologiesKey Features
Early 20th Century Intramolecular Friedel-Crafts reactions nih.govbeilstein-journals.orgUse of strong acids, harsh reaction conditions. researchgate.net
Mid to Late 20th Century Refinements of classical methods, introduction of new reagents.Improved yields and substrate scope.
21st Century Development of "green" methodologies, advanced catalytic systems. mdpi.comUse of microwaves, ultrasound, and novel catalysts for milder and more efficient synthesis. mdpi.comresearchgate.netorganic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11IO

Molecular Weight

286.11 g/mol

IUPAC Name

5-ethyl-6-iodo-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H11IO/c1-2-7-5-8-3-4-11(13)9(8)6-10(7)12/h5-6H,2-4H2,1H3

InChI Key

XCLLAVNWYDLATA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1)CCC2=O)I

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 5 Ethyl 6 Iodo 2,3 Dihydroinden 1 One

Reactivity Associated with the Iodine Substituent at Position 6

The iodine atom at the 6-position of the indenone core is a versatile handle for a variety of chemical modifications. Its relatively weak carbon-iodine bond and the ability of iodine to participate in various reaction mechanisms make it the primary site for derivatization of the aromatic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The iodine substituent makes 5-Ethyl-6-iodo-2,3-dihydroinden-1-one an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This methodology would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 6-position of the indenone core. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comprinceton.edu

Interactive Table: Examples of Suzuki Coupling with Aryl Iodides

Aryl IodideBoronic AcidCatalystBaseSolventProductYield (%)
IodobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OBiphenyl>95
2-IodoacetophenonePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O2-Acetylbiphenyl92
1-Iodo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME4-Methoxy-4'-nitrobiphenyl99

Sonogashira Coupling: This powerful reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. gold-chemistry.orgorganic-chemistry.orgwikipedia.org Applying this to this compound would lead to the synthesis of 6-alkynyl-substituted indenones, which are versatile precursors for more complex molecules. The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. libretexts.org

Interactive Table: Examples of Sonogashira Coupling with Aryl Iodides

Aryl IodideAlkynePd CatalystCu Co-catalystBaseSolventProductYield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFDiphenylacetylene95
4-IodoacetophenoneTrimethylsilylacetylenePd(PPh₃)₄CuIEt₃NToluene4-(Trimethylsilylethynyl)acetophenone98
2-IodoanilineEthynyltrimethylsilanePdCl₂(PPh₃)₂CuIEt₃NDMF2-(Trimethylsilylethynyl)aniline85

Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of vinyl-type substituents at the 6-position of the indenone. The reaction mechanism involves the oxidative addition of the aryl iodide to palladium(0), followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination. libretexts.org

Interactive Table: Examples of Heck Reaction with Aryl Iodides

Aryl IodideAlkeneCatalystBaseSolventProductYield (%)
IodobenzeneStyrenePd(OAc)₂Et₃NDMF(E)-Stilbene90
1-Iodo-4-nitrobenzeneMethyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrileMethyl (E)-4-nitrocinnamate96
2-Iodophenoln-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMFn-Butyl (E)-3-(2-hydroxyphenyl)acrylate80

Halogen-Metal Exchange Processes

The carbon-iodine bond in this compound can undergo halogen-metal exchange, typically with organolithium reagents at low temperatures. wikipedia.orgstackexchange.comharvard.edu This reaction would convert the aryl iodide into a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide array of functional groups at the 6-position. The rate of halogen-metal exchange is generally faster for iodides compared to bromides and chlorides. princeton.edu

Reductive Dehalogenation Strategies

Reductive dehalogenation allows for the replacement of the iodine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source like H₂ gas or ammonium (B1175870) formate) or by using reducing agents such as zinc dust in acetic acid. This transformation would yield 5-Ethyl-2,3-dihydroinden-1-one. While there are no specific examples for the target molecule, the reductive dehalogenation of 2-bromoacetophenone (B140003) to acetophenone (B1666503) has been demonstrated with high yields using photocatalysis, suggesting similar transformations are feasible. researchgate.net

Reactivity of the Ketone Functionality at Position 1

The carbonyl group at the 1-position is an electrophilic center and is susceptible to attack by nucleophiles. These reactions are fundamental to the modification of the five-membered ring of the indenone system.

Nucleophilic Addition Reactions to the Carbonyl Group

The ketone functionality can undergo nucleophilic addition with a wide variety of nucleophiles. wikipedia.orgmasterorganicchemistry.com The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles attack this carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org

Common nucleophiles that can react with the ketone in this compound include:

Organometallic reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) would add an alkyl, aryl, or vinyl group to the carbonyl carbon, forming a tertiary alcohol upon workup.

Hydride reagents: Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol.

Cyanide: The addition of cyanide (e.g., from HCN or NaCN) would form a cyanohydrin.

Ylides: Wittig reagents (phoshonium ylides) would convert the ketone into an alkene.

The reactivity of the ketone can be influenced by steric hindrance from the adjacent aromatic ring and the ethyl group.

Interactive Table: Examples of Nucleophilic Addition to Ketones

KetoneNucleophile/ReagentProduct
AcetophenoneCH₃MgBr, then H₃O⁺2-Phenyl-2-propanol
CyclohexanoneNaBH₄, then H₃O⁺Cyclohexanol
PropiophenoneHCN2-Hydroxy-2-phenylbutanenitrile
BenzophenonePh₃P=CH₂1,1-Diphenylethylene

Condensation Reactions, including Aldol-type Processes

The ketone functionality of this compound, with its α-hydrogens at the C-2 position, is susceptible to enolate formation under basic conditions. This enolate can act as a nucleophile in condensation reactions with various electrophiles, most notably aldehydes and ketones, in what are known as Aldol-type reactions.

A prominent example is the Claisen-Schmidt condensation, a type of crossed Aldol (B89426) condensation, where the indanone enolate reacts with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde). usm.mywikipedia.org This reaction is typically catalyzed by a base, such as sodium hydroxide. The mechanism involves the deprotonation of the C-2 carbon of the indanone to form a resonance-stabilized enolate. This enolate then nucleophilically attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield a thermodynamically stable α,β-unsaturated ketone, specifically a benzylidene derivative. sigmaaldrich.comnih.govmasterorganicchemistry.com

The general scheme for the Claisen-Schmidt condensation of this compound is presented below:

Reaction Scheme: Claisen-Schmidt Condensation

Base-catalyzed condensation of this compound with a non-enolizable aldehyde (ArCHO) to form an α,β-unsaturated ketone.
ReactantReagent/ConditionsProductProduct Class
This compoundAromatic Aldehyde (e.g., Benzaldehyde), Base (e.g., NaOH or KOH)2-(Arylmethylene)-5-ethyl-6-iodo-2,3-dihydroinden-1-oneα,β-Unsaturated Ketone (Chalcone analogue)

This interactive table summarizes the key components of the Claisen-Schmidt condensation reaction.

Reductions of the Ketone Moiety

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 5-Ethyl-6-iodo-2,3-dihydroinden-1-ol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing selectivity and reaction conditions.

A common and mild method for this reduction is the use of sodium borohydride (NaBH₄). researchgate.netchemguide.co.uk The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. The hydride ion (H⁻) from the borohydride complex acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent workup with water or a dilute acid protonates the resulting alkoxide to furnish the alcohol. youtube.comorganic-chemistry.org This method is highly selective for aldehydes and ketones and will not reduce the aromatic ring or the carbon-iodine bond under standard conditions.

Alternatively, catalytic hydrogenation can be employed. This involves reacting the indanone with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net While highly effective, the choice of catalyst and conditions is crucial to avoid unwanted side reactions. For instance, catalysts like platinum (Pt) may also reduce the aromatic ring under more forcing conditions, whereas a copper-based catalyst (e.g., Cu/SiO₂) has shown high selectivity for the reduction of the ketone in 1-indanone (B140024) itself, yielding 1-indanol (B147123) with minimal hydrogenolysis or ring reduction. researchgate.net

Table of Reduction Methods

Method Reagent(s) Product Key Features
Hydride Reduction Sodium Borohydride (NaBH₄) in alcohol 5-Ethyl-6-iodo-2,3-dihydroinden-1-ol Mild, selective for carbonyls, high yield.

This interactive table compares common methods for the reduction of the indanone ketone.

Reactivity of the Ethyl Group at Position 5

Functionalization of Alkyl Chains

The ethyl group attached to the aromatic ring offers a site for functionalization, particularly at the benzylic position (the carbon atom directly attached to the ring). The C-H bonds at this position are weaker than other sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org

A key reaction exploiting this reactivity is benzylic bromination. Using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) allows for the selective bromination of the benzylic position. chadsprep.commasterorganicchemistry.comyoutube.com This free-radical chain reaction introduces a bromine atom, transforming the ethyl group into a 1-bromoethyl group. This reaction is highly regioselective for the benzylic position over the terminal methyl group or the aromatic ring itself. chemistrysteps.com The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution or elimination reactions.

The benzylic position is also susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can oxidize alkyl chains on a benzene (B151609) ring down to a carboxylic acid. However, milder and more controlled oxidation is also possible. For example, the oxidation of ethylbenzene (B125841) can yield acetophenone. researchgate.netnih.gov Applying this to this compound, selective oxidation of the ethyl group could potentially yield 5-acetyl-6-iodo-2,3-dihydroinden-1-one.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring of this compound

The benzene ring of the indanone core has two available positions for substitution, C-4 and C-7. The regiochemical outcome of substitution reactions is governed by the combined electronic and steric effects of the three existing substituents: the ethyl group, the iodo group, and the fused ring system (an acyl group).

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the substituents determine the position of attack. wikipedia.org

Ethyl Group (-CH₂CH₃): An activating group that directs incoming electrophiles to the ortho (C-4) and para (C-7) positions through inductive and hyperconjugative electron donation. youtube.com

Iodo Group (-I): A deactivating group due to its inductive electron withdrawal, but it directs ortho (C-7) and para (C-5, which is occupied) due to resonance stabilization of the intermediate by its lone pairs. libretexts.org

Acyl Group (ring ketone): A deactivating group that withdraws electron density from the ring via resonance, directing incoming electrophiles to the meta positions (C-4 and C-7).

All three groups direct, to some extent, towards the C-4 and C-7 positions. The ethyl group is the only activating group and would be expected to exert a strong influence. masterorganicchemistry.com However, the C-4 position is sterically hindered by the adjacent ethyl group and the fused five-membered ring. The C-7 position is adjacent to the large iodine atom. Therefore, an incoming electrophile would likely lead to a mixture of C-4 and C-7 substituted products, with the ratio depending on the steric bulk of the electrophile and the specific reaction conditions.

Nucleophilic Aromatic Substitution (NAS)

NAS involves the replacement of a leaving group on an electron-poor aromatic ring by a nucleophile. masterorganicchemistry.com For this reaction to proceed via the common SₙAr mechanism, two main conditions must be met: (1) the presence of a good leaving group, and (2) strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer complex intermediate. masterorganicchemistry.comdiva-portal.org

In this compound, the iodine atom is an excellent leaving group. However, the ring is not sufficiently activated for a standard SₙAr reaction. The ketone is only a moderate electron-withdrawing group, and the ethyl group is electron-donating. Therefore, nucleophilic aromatic substitution at the C-6 position is unlikely under typical SₙAr conditions. It might only be feasible under forcing conditions (high temperature/pressure) or through alternative mechanisms like those involving organometallic catalysts or directed substitution. rsc.org

Ring System Transformations of this compound

Expansion and Contraction Reactions of the Five-Membered Ring

Ring Expansion

The indanone framework can undergo ring expansion, transforming the five-membered cyclopentanone (B42830) ring into a larger one. A notable example is the rhodium-catalyzed two-carbon ring expansion via the insertion of ethylene (B1197577). nih.govnih.govacs.org This reaction involves the insertion of ethylene into the C1-C2 bond of the indanone core to form a seven-membered benzocycloheptenone. The reaction is tolerant of various functional groups on the aromatic ring. researchgate.net Applying this methodology to this compound would be expected to yield the corresponding 6-ethyl-7-iodo-2,3,4,5-tetrahydrobenzo[b]cyclohepten-1-one.

Reaction Scheme: Rhodium-Catalyzed Ring Expansion

Hypothetical two-carbon ring expansion of this compound using ethylene and a rhodium catalyst.

Ring Contraction

Ring contraction of the cyclopentanone ring is a less common but plausible transformation, often proceeding through rearrangement mechanisms. ntu.ac.ukresearchgate.net One potential, though hypothetical, pathway is a Favorskii rearrangement. This would first require the α-halogenation of the indanone at the C-2 position to create a suitable substrate, for instance, 2-bromo-5-ethyl-6-iodo-2,3-dihydroinden-1-one. Treatment of this α-halo ketone with a strong, non-nucleophilic base could induce a rearrangement, leading to a cyclopropanone (B1606653) intermediate that subsequently opens to form a derivative of a cyclobutane (B1203170) carboxylic acid. wikipedia.org This remains a theoretical possibility for a chemically modified version of the title compound.

Aromatization Pathways to Indenones

The conversion of 2,3-dihydroinden-1-ones to their corresponding indenone derivatives is a process of aromatization that involves the introduction of a double bond into the five-membered ring. This transformation can be achieved through various synthetic methodologies, primarily involving oxidation or dehydrogenation reactions. While specific studies on this compound are not prevalent in the reviewed literature, the aromatization pathways can be inferred from established methods for similar substrates.

One common method for such an aromatization is through dehydrogenation, often employing a quinone-based oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netnih.gov The reaction with DDQ typically proceeds via a hydride transfer mechanism. researchgate.net The presence of the electron-donating ethyl group at the 5-position may facilitate this process by increasing the electron density of the aromatic ring system.

Another viable pathway for the aromatization of 2,3-dihydroinden-1-ones involves catalytic dehydrogenation, often utilizing palladium on carbon (Pd/C) as the catalyst. nih.govmasterorganicchemistry.comresearchgate.netrsc.org This method offers a milder alternative to strong oxidants. The reaction generally proceeds under thermal conditions and can be influenced by the presence of a hydrogen acceptor. A proposed general mechanism for palladium-catalyzed dehydrogenation involves the initial coordination of the dihydroindenone to the palladium surface, followed by sequential C-H bond cleavage to form the unsaturated indenone and adsorbed hydrogen on the catalyst surface.

The following table summarizes potential reagents and their general reactivity in the aromatization of 2,3-dihydroinden-1-one systems.

ReagentGeneral Reaction ConditionsPlausible Mechanism
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Inert solvent (e.g., benzene, dioxane), room temperature to refluxHydride abstraction
Palladium on Carbon (Pd/C)High temperature, with or without a hydrogen acceptorCatalytic dehydrogenation
Iodine (I₂)In the presence of a base and heatOxidation

Mechanistic Elucidation of Key Chemical Transformations

A detailed understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing novel synthetic routes. While direct experimental studies on this specific molecule are limited, mechanistic insights can be drawn from computational and experimental studies of related halogenated and substituted indenone and indanone systems.

Detailed Reaction Pathway Analysis

The aromatization of this compound to the corresponding indenone is a key transformation. The reaction pathway is dependent on the chosen reagent.

With DDQ: The reaction is believed to proceed through a stepwise mechanism involving hydride abstraction. The initial step is likely the formation of a charge-transfer complex between the electron-rich dihydroindenone and the electron-deficient DDQ. This is followed by the rate-determining step of hydride abstraction from the C2 or C3 position of the five-membered ring to form a carbocation intermediate. Subsequent proton loss leads to the formation of the double bond and the aromatic indenone product. The presence of the iodo group might influence the regioselectivity of the initial hydride abstraction due to its electronic and steric effects.

With Palladium on Carbon: The palladium-catalyzed dehydrogenation is a heterogeneous catalytic process. The reaction pathway can be conceptualized as follows:

Adsorption: The this compound molecule adsorbs onto the surface of the palladium catalyst.

C-H Bond Activation: The catalyst facilitates the cleavage of C-H bonds at the C2 and C3 positions of the five-membered ring. This is a crucial step and can proceed in a stepwise or concerted manner.

β-Hydride Elimination: A hydrogen atom is eliminated from the adsorbed intermediate, leading to the formation of a π-allylic intermediate on the palladium surface.

Reductive Elimination: A second C-H bond is broken, and the indenone product is formed and desorbs from the catalyst surface. The hydrogen atoms combine to form H₂ gas or are transferred to a hydrogen acceptor.

The iodine substituent at the 6-position is expected to remain intact under typical dehydrogenation conditions, although the potential for dehalogenation as a side reaction, particularly at higher temperatures, should be considered.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and thermodynamics of a chemical reaction. In the absence of specific experimental data for this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the transition state structures and energies for its transformations.

For the DDQ-mediated aromatization , the transition state of the hydride abstraction step would involve an elongated C-H bond at either the C2 or C3 position and a partial bond formation between the hydrogen and an oxygen atom of DDQ. The geometry of this transition state would be influenced by the steric hindrance of the substituents on the dihydroindenone.

The potential for halogen migration in iodo-substituted indenones is another area where transition state analysis would be crucial. Mechanistic studies on copper(I)-catalyzed 1,3-halogen migration in related systems suggest the possibility of such rearrangements, which could proceed through a dearomative 1,3-shift. nih.govfao.orghobywedler.comescholarship.org Computational studies could elucidate the transition state for such a migration in this compound, determining its feasibility and the associated energy barrier.

The following table presents hypothetical activation energies for key steps in the aromatization of a substituted 2,3-dihydroinden-1-one, based on general principles and data from related systems. These values are illustrative and would require specific computational studies for this compound for accurate determination.

Reaction StepCatalyst/ReagentHypothetical Activation Energy (kcal/mol)
Hydride AbstractionDDQ15 - 25
C-H Bond ActivationPd/C20 - 30
β-Hydride EliminationPd/C10 - 20

Derivatization Strategies and Synthetic Utility of 5 Ethyl 6 Iodo 2,3 Dihydroinden 1 One

Design and Synthesis of Novel 2,3-Dihydroinden-1-one Derivatives

The strategic placement of the iodo, ethyl, and keto groups on the indanone framework provides multiple avenues for the design and synthesis of novel derivatives. These modifications can be carried out to explore the structure-activity relationships of new compounds in various fields, including medicinal chemistry and materials science.

The carbon-iodine bond is a key site for synthetic elaboration, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester. wikipedia.org This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 6-position of the indanone core. acs.orgtandfonline.com The reaction is known for its mild conditions and tolerance of a broad range of functional groups. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes, which are valuable intermediates for further transformations or as core structures in functional materials. researchgate.net

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the indanone scaffold. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between the aryl iodide and an amine. wikipedia.orgresearchgate.net A wide variety of primary and secondary amines can be used, leading to the synthesis of a diverse range of N-aryl indanone derivatives. acs.orgacs.org

Other Cross-Coupling Reactions: The reactivity of the aryl iodide also extends to other palladium-catalyzed cross-coupling reactions, such as Stille coupling (with organostannanes), Hiyama coupling (with organosilicon compounds), and Negishi coupling (with organozinc reagents), further expanding the synthetic possibilities.

Table 1: Potential Cross-Coupling Reactions at the Iodine Position

Reaction Name Coupling Partner Resulting Functional Group
Suzuki-Miyaura Organoboron compound Aryl, Heteroaryl, Vinyl
Sonogashira Terminal alkyne Alkyne
Heck Alkene Substituted Alkene
Buchwald-Hartwig Amine Arylamine

Derivatization at the Ethyl Substituent

The ethyl group at the 5-position, while less reactive than the aryl iodide, can also be functionalized to introduce further diversity.

Benzylic Bromination: Under radical conditions, for instance using N-bromosuccinimide (NBS) and a radical initiator, the benzylic position of the ethyl group can be selectively brominated. This introduces a handle for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents can convert the ethyl group into an acetyl group or, under more forcing conditions, a carboxylic acid. This significantly alters the electronic properties of the aromatic ring.

The ketone group at the 1-position is a versatile functional group that can undergo a wide range of transformations.

Reduction to an Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.org Enantioselective reduction methods can be employed to obtain a specific stereoisomer of the alcohol. organicreactions.orgwikipedia.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene. wikipedia.orgmasterorganicchemistry.comdalalinstitute.com By choosing the appropriate phosphorus ylide, a variety of substituted exocyclic double bonds can be introduced. organic-chemistry.org

Formation of Imines, Oximes, and Hydrazones: The ketone can react with primary amines, hydroxylamine, and hydrazine (B178648) derivatives to form the corresponding imines, oximes, and hydrazones. These derivatives can be stable final products or can serve as intermediates for further reactions, such as the Beckmann rearrangement of oximes.

Alpha-Functionalization: The alpha-carbon to the ketone can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at the 2-position of the indanone ring system.

Table 2: Potential Modifications of the Ketone Functionality

Reaction Type Reagent(s) Resulting Functional Group
Reduction NaBH4, LiAlH4 Secondary Alcohol
Wittig Reaction Phosphorus Ylide Alkene
Imine Formation Primary Amine Imine
Oxime Formation Hydroxylamine Oxime
Hydrazone Formation Hydrazine Hydrazone

Synthesis of Fused Polycyclic Systems Utilizing the Indanone Scaffold

The indanone core is a valuable building block for the construction of more complex, fused polycyclic systems. rsc.orgnih.gov These larger ring systems are of interest in medicinal chemistry and materials science due to their rigid structures and potential for biological activity or unique photophysical properties.

Ring Expansion Reactions: The indanone can undergo ring expansion reactions to form seven-membered rings. For example, transition metal-catalyzed [5+2] cycloaddition reactions with alkynes or allenes can lead to the formation of benzocycloheptenone derivatives. nih.gov

Annulation Reactions: The enolate of the indanone can participate in various annulation reactions, such as the Robinson annulation, to build additional rings onto the indanone framework. These reactions typically involve a Michael addition followed by an intramolecular aldol (B89426) condensation.

Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which can be used to construct cyclopentenones. wikipedia.orgnih.govorganic-chemistry.org An appropriately functionalized indanone derivative could be used as the alkene component in an intramolecular Pauson-Khand reaction to generate a fused polycyclic system.

5-Ethyl-6-iodo-2,3-dihydroinden-1-one as a Building Block in Complex Chemical Synthesis

The functional group handles present in this compound make it a potentially valuable intermediate in the synthesis of more complex molecules, including natural products and their analogues.

Indanone derivatives are found in the core structures of numerous biologically active natural products. researchgate.netbeilstein-journals.org Therefore, this compound could serve as a key starting material or intermediate in the total synthesis of such compounds. The ability to sequentially or concurrently modify the different functional groups allows for a convergent and flexible synthetic strategy. For instance, the iodine can be used as a handle for a key fragment coupling late in a synthetic sequence, while the ketone can be used to build up a more complex ring system. The strategic derivatization of this indanone scaffold opens up pathways to novel and potentially bioactive molecules.

Intermediate in the Construction of Advanced Organic Molecules

The strategic placement of the ethyl and iodo substituents on the indanone framework renders this compound a highly valuable intermediate for the synthesis of more complex molecular architectures. The presence of the iodine atom, in particular, opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Researchers have leveraged this reactivity to incorporate the indanone core into larger, more intricate structures. For instance, Suzuki, Stille, and Sonogashira coupling reactions can be employed at the C-6 position to introduce aryl, vinyl, or alkynyl groups, respectively. This allows for the extension of the molecular framework and the introduction of diverse functionalities.

Furthermore, the ketone at the C-1 position serves as a handle for a multitude of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups, providing a gateway to a wide range of derivatives. The combination of reactivity at both the C-1 and C-6 positions allows for a modular and convergent approach to the synthesis of complex target molecules.

A hypothetical synthetic pathway illustrating this utility could involve an initial Sonogashira coupling to introduce a complex alkyne at the C-6 position, followed by a stereoselective reduction of the ketone to establish a chiral alcohol. This di-functionalized intermediate could then undergo further transformations to construct polycyclic systems or molecules with multiple stereocenters.

Strategies for Chiral Synthesis and Resolution of this compound Derivatives

While this compound itself is achiral, its derivatives, particularly those resulting from reactions at the C-1 ketone, can possess a stereocenter. The development of synthetic strategies to control the stereochemistry at this position is crucial for the preparation of enantiomerically pure advanced organic molecules, which is often a prerequisite for biological applications.

Several approaches can be envisioned for the chiral synthesis and resolution of its derivatives.

Asymmetric Synthesis:

One of the most direct methods to obtain enantiomerically enriched derivatives is through asymmetric synthesis. This can be achieved by employing chiral reagents or catalysts during the transformation of the ketone.

Asymmetric Reduction: The reduction of the ketone to the corresponding alcohol can be performed using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic hydrogenation using chiral metal complexes (e.g., Noyori-type catalysts). The choice of catalyst and reaction conditions would be critical in achieving high enantioselectivity.

Asymmetric Reduction Method Chiral Catalyst/Reagent Expected Outcome
Corey-Bakshi-Shibata (CBS) Reduction(R)- or (S)-CBS-oxazaborolidineEnantioselective formation of the corresponding (S)- or (R)-alcohol
Asymmetric Transfer HydrogenationChiral Ru(II) or Rh(III) complexesHigh enantiomeric excess of the chiral alcohol
Asymmetric Catalytic HydrogenationChiral Rhodium or Ruthenium phosphine (B1218219) complexesEnantiomerically enriched alcohol product

Chiral Resolution:

In cases where asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, classical resolution of a racemic mixture of a derivative can be employed. This typically involves the reaction of the racemic alcohol derivative with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary would then yield the individual enantiomers of the desired derivative.

Resolution Technique Principle Typical Chiral Auxiliaries
Classical Resolution Formation of diastereomeric salts or estersChiral acids (e.g., tartaric acid, mandelic acid), Chiral amines
Kinetic Resolution Enantioselective reaction of one enantiomer in a racemateChiral catalysts, Enzymes (e.g., lipases)

The selection of the most appropriate strategy for obtaining chiral derivatives of this compound will depend on the specific target molecule and the desired level of enantiomeric purity.

Spectroscopic Elucidation Methodologies for 5 Ethyl 6 Iodo 2,3 Dihydroinden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular structure can be assembled.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their relative numbers, their electronic environments, and the number of neighboring protons. For 5-Ethyl-6-iodo-2,3-dihydroinden-1-one, the ¹H NMR spectrum is predicted to exhibit several key signals corresponding to the aromatic, aliphatic, and ethyl group protons.

The aromatic region would display two singlets, corresponding to the protons at the C4 and C7 positions on the benzene (B151609) ring. The downfield shift of these protons is due to the deshielding effect of the aromatic ring current. The aliphatic protons of the five-membered ring are expected to appear as two triplets, representing the two methylene (B1212753) groups at C2 and C3. The ethyl group attached to the aromatic ring would present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern resulting from spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.0s (singlet)-
H-77.4 - 7.6s (singlet)-
H-23.0 - 3.2t (triplet)6-8
H-32.7 - 2.9t (triplet)6-8
-CH₂- (ethyl)2.6 - 2.8q (quartet)7-8
-CH₃ (ethyl)1.2 - 1.4t (triplet)7-8

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. In the case of this compound, a total of 11 distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

The most downfield signal would be attributed to the carbonyl carbon (C1) due to the strong deshielding effect of the oxygen atom. The aromatic carbons would appear in the typical aromatic region, with the iodinated carbon (C6) being significantly shielded due to the heavy atom effect of iodine. The quaternary aromatic carbons (C3a, C7a, and C5) would also be identifiable. The aliphatic carbons of the five-membered ring and the ethyl group would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C=O)195 - 205
C7a150 - 155
C5145 - 150
C3a140 - 145
C4130 - 135
C7125 - 130
C695 - 105
C235 - 40
C325 - 30
-CH₂- (ethyl)20 - 25
-CH₃ (ethyl)10 - 15

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For instance, it would confirm the coupling between the methylene protons at C2 and C3, and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., H-4 to C-4, H-2 to C-2).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide the mass spectrum of the eluted compound. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions, which can be used to deduce the structure.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₁H₁₁IO), HRMS would be able to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 3: Predicted HRMS Data

IonCalculated m/zObserved m/zFormula
[M]⁺300.9855-C₁₁H₁₁IO
[M+H]⁺301.9933-C₁₁H₁₂IO
[M+Na]⁺322.9752-C₁₁H₁₁INaO

Observed m/z values would be determined experimentally.

The fragmentation pattern in the mass spectrum would likely involve the loss of the ethyl group ([M-29]⁺), the iodine atom ([M-127]⁺), and carbon monoxide ([M-28]⁺) from the indenone core, providing further corroboration of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the conjugated ketone, the substituted aromatic ring, the ethyl group, and the carbon-iodine bond.

The most prominent peak in the spectrum is anticipated to be the carbonyl (C=O) stretching vibration of the indanone moiety. orgchemboulder.comlibretexts.org Because the ketone is conjugated with the aromatic ring, this absorption is expected to appear at a lower wavenumber (around 1685-1700 cm⁻¹) compared to a simple aliphatic ketone (typically 1715 cm⁻¹). orgchemboulder.comlibretexts.org

The aromatic part of the molecule will give rise to several distinct bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically in the 3010-3100 cm⁻¹ range). orgchemboulder.comlibretexts.org In-ring carbon-carbon (C=C) stretching vibrations will produce characteristic absorptions in the 1450-1600 cm⁻¹ region. orgchemboulder.com The substitution pattern on the benzene ring also influences the spectrum, with specific out-of-plane (oop) C-H bending bands appearing in the fingerprint region (below 900 cm⁻¹). orgchemboulder.com

The aliphatic ethyl group and the dihydroindenone ring structure will contribute C-H stretching vibrations in the 2850-2960 cm⁻¹ range. ucla.eduuomustansiriyah.edu.iq Additionally, C-H bending vibrations for the methyl (-CH₃) and methylene (-CH₂) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹. wvu.edu

Finally, the carbon-iodine (C-I) bond, due to the heavy iodine atom, will have a stretching vibration at a low frequency, typically below 600 cm⁻¹, in the far-infrared region of the spectrum. wpmucdn.com The identification of this band can often be challenging due to its low energy and potential overlap with other vibrations in the fingerprint region. uhcl.edu

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Conjugated KetoneC=O Stretch1685 - 1700Strong
Aromatic RingC-H Stretch3010 - 3100Medium to Weak
Aromatic RingC=C Stretch1450 - 1600Medium
Alkyl (Ethyl, Indane)C-H Stretch2850 - 2960Medium
Alkyl (Methylene)C-H Bend~1465Medium
Alkyl (Methyl)C-H Bend~1375Medium
Aryl HalideC-I Stretch< 600Weak to Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing valuable information about conjugated systems and chromophores. The chromophore in this compound is the α,β-unsaturated ketone system extended over the iodinated benzene ring. This extended conjugation is expected to result in characteristic absorption bands in the UV-Vis spectrum.

The molecule is predicted to exhibit two primary absorption maxima (λ_max). The first, a high-intensity band, corresponds to the π → π* transition of the conjugated system. For α,β-unsaturated ketones, this transition typically occurs in the 215-250 nm range. fiveable.meresearchgate.net The presence of the ethyl and iodo substituents on the benzene ring will likely cause a bathochromic (red) shift, moving this absorption to a longer wavelength. jove.com

Table 2: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionChromophoreExpected λ_max (nm)
π → πConjugated Indenone System~230 - 270
n → πCarbonyl Group~310 - 340

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for the title compound is not available, we can infer expected parameters from a closely related structure, 1-ethyl-5-iodoindolin-2-one. nih.gov It is plausible that this compound would crystallize in a similar system. The indanone core, composed of the fused benzene and cyclopentanone (B42830) rings, is expected to be nearly planar. The ethyl group will likely be oriented to minimize steric hindrance.

In the crystal lattice, intermolecular interactions would play a significant role. Given the presence of the iodine atom, halogen bonding (I···O or I···I interactions) might be a prominent feature, influencing the molecular packing. nih.gov The crystal structure of elemental iodine, for instance, is orthorhombic. materialsproject.org Hydrogen bonds, such as weak C-H···O interactions involving the ketone oxygen, could also be present, further stabilizing the crystal structure. nih.gov Analysis of the unit cell dimensions and space group would provide a complete picture of the solid-state symmetry and packing arrangement.

Table 3: Hypothetical Crystallographic Parameters for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or similar centrosymmetric group
Unit Cell Dimensions (Å)a ≈ 5-10, b ≈ 9-15, c ≈ 10-20
Angles (°)α=90, γ=90, β ≈ 90-110 (for monoclinic)
Molecules per unit cell (Z)4
Key InteractionsHalogen Bonding (I···O), C-H···O Hydrogen Bonds

Theoretical and Computational Chemistry Studies on 5 Ethyl 6 Iodo 2,3 Dihydroinden 1 One

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 5-Ethyl-6-iodo-2,3-dihydroinden-1-one, DFT calculations could provide valuable insights into its geometry, electronic properties, and reactivity. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) would provide an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Hypothetical Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: This table is for illustrative purposes only, as no experimental or computational data for this specific compound has been found.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visualization that shows the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's van der Waals surface. For this compound, an ESP map would reveal the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. The carbonyl oxygen would be expected to be a region of high electron density, while the hydrogen atoms of the ethyl group and the aromatic ring would likely be regions of lower electron density. This information is valuable for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis and Molecular Modeling

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the orientation of the ethyl group relative to the indenone ring system. Molecular modeling techniques, using methods like molecular mechanics or DFT, could be employed to identify the lowest energy (most stable) conformers and the energy barriers between them. Understanding the preferred conformation is essential as it can significantly influence the molecule's physical properties and biological activity.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. nih.gov For this compound, this would involve calculating the magnetic shielding tensors for each nucleus and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. For the target molecule, this would help in assigning the characteristic stretching frequency of the carbonyl group (C=O) and other functional groups.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to a molecule's UV-Visible absorption spectrum. This would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations involved.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Property Predicted Value
1H NMR Chemical Shifts (ppm) Data not available
13C NMR Chemical Shifts (ppm) Data not available
Carbonyl Stretch (cm-1) Data not available
λmax (nm) Data not available

Note: This table is for illustrative purposes only, as no experimental or computational data for this specific compound has been found.

Computational Studies of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions.

Energy Profiles and Transition State Determination

For a hypothetical reaction involving this compound, computational methods could be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier from the reactants to the transition state (the activation energy) is a key determinant of the reaction rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring during the reaction.

Analysis of Non-Covalent Interactions, Including Halogen Bonding, within the Context of this compound

Non-covalent interactions are crucial in determining the supramolecular architecture and physicochemical properties of molecular solids. In the case of this compound, the presence of an iodine atom and a carbonyl group creates the potential for significant and highly directional non-covalent interactions, most notably halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction increases with the polarizability of the halogen atom, following the trend F ≪ Cl < Br < I. mdpi.com Consequently, the iodine atom in this compound is a potent halogen bond donor. The electron-withdrawing nature of the indenone ring system further enhances the electrophilic character of the iodine atom.

The primary halogen bond acceptor in the system is the carbonyl oxygen atom. Computational studies on analogous iodo-organic compounds demonstrate the formation of strong R-I···O=C interactions. mdpi.com These interactions are highly directional, with the C-I···O angle approaching linearity (≈180°). This directionality is a key factor in controlling the crystal packing and forming predictable supramolecular structures. mdpi.com

In addition to the primary I···O halogen bond, other weaker non-covalent interactions would be expected to play a role in the solid-state structure, including C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. Quantum-chemical methods can be employed to calculate the energies and geometries of these interactions, providing a detailed understanding of the forces governing the molecular assembly.

The table below summarizes the typical characteristics of halogen bonds involving iodine, which would be anticipated in a computational analysis of this compound.

Interaction TypeDonor AtomAcceptor AtomTypical Distance (Å)Typical Interaction Energy (kcal/mol)
Halogen BondIO2.8 - 3.43.0 - 6.0
Hydrogen BondC-HO2.2 - 3.00.5 - 2.0
π-π StackingAromatic RingAromatic Ring3.3 - 3.81.0 - 3.0

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are statistically derived relationships that correlate the structural features of molecules with their chemical reactivity. researchgate.nettubitak.gov.tr These models are powerful tools for predicting the outcomes of chemical reactions, elucidating reaction mechanisms, and designing new chemical transformations. chemrxiv.org

A QSRR model for chemical transformations involving this compound could be developed to predict its reactivity in various reactions, such as cross-coupling, nucleophilic substitution, or reduction of the carbonyl group. The process involves three main steps:

Descriptor Generation: A set of molecules with structural similarity to the target compound is selected. For each molecule, a large number of numerical descriptors are calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices).

Data Collection: The reactivity of each molecule in the selected set is measured experimentally for a specific chemical transformation (e.g., reaction rate, yield, or equilibrium constant).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the calculated descriptors to the observed reactivity. researchgate.netnih.gov

For this compound, key descriptors would likely include the partial charge on the iodine and carbonyl carbon atoms, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to predict susceptibility to nucleophilic attack, and steric descriptors related to the ethyl group. The existence of a robust QSRR model would allow for the rapid in silico prediction of reactivity for novel indenone derivatives, accelerating the discovery of compounds with desired chemical properties. chemrxiv.org

The following table provides an example of a dataset structure that would be used to build a QSRR model.

CompoundDescriptor 1 (e.g., LUMO Energy)Descriptor 2 (e.g., Charge on C=O)Descriptor 3 (e.g., Steric Hindrance)Observed Reactivity (log(k))
Compound A-2.1 eV+0.451.23.5
Compound B-2.3 eV+0.481.13.9
This compound-2.2 eV+0.461.5(Predicted)
Compound D-1.9 eV+0.421.82.8

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and the influence of a solvent environment. researchgate.net

Applying MD simulations to this compound could provide critical insights into its dynamic properties in different environments, such as in solution or in the solid state. A typical MD simulation would involve:

System Setup: A simulation box is created containing one or more molecules of the compound, often surrounded by solvent molecules (e.g., water, DMSO) to mimic experimental conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. This includes terms for bond stretching, angle bending, torsions, and non-bonded interactions like van der Waals forces and electrostatic interactions.

Simulation Run: The simulation is run for a specified period (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps (typically femtoseconds).

Trajectory Analysis: The resulting trajectory is analyzed to extract information about the system's dynamic behavior.

For this compound, MD simulations could reveal the preferred conformations of the ethyl group and the five-membered ring, the stability of intermolecular halogen bonds in the presence of thermal motion, and the solvation structure of the molecule in different solvents. This information is valuable for understanding its behavior in solution, its crystallization process, and its potential interactions with other molecules.

The key parameters and potential outputs of an MD simulation are summarized in the table below.

Simulation Parameter/OutputDescriptionRelevance to this compound
Input Parameters
Force FieldSet of equations and parameters to calculate potential energy.Determines the accuracy of the simulated interactions.
Solvent ModelExplicit or implicit representation of the solvent.Allows for studying the compound's behavior in a realistic liquid phase.
Temperature & PressureThermodynamic conditions of the simulation.Ensures the simulation mimics specific experimental conditions.
Simulation TimeTotal duration of the simulated trajectory.Must be long enough to capture the dynamic events of interest.
Potential Outputs
Conformational AnalysisStudy of accessible molecular shapes and their populations.Reveals the flexibility of the ethyl group and the dihydroindenone core.
Radial Distribution FunctionsDescribes the probability of finding a particle at a distance from another.Characterizes the solvation shell and specific interactions (e.g., I···O).
Root Mean Square Deviation (RMSD)Measures the average distance between atoms over time.Indicates the stability of the molecular structure during the simulation.

Q & A

Q. What are the standard synthetic routes for preparing 5-Ethyl-6-iodo-2,3-dihydroinden-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation (iodination) of a pre-functionalized dihydroindenone precursor. For example, ethyl-substituted intermediates (e.g., 6-Ethyl-2,3-dihydro-1H-inden-1-one, CAS 42348-88-9 ) can undergo electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃). Optimization includes:

  • Temperature control (0–25°C to minimize side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance iodine activation).
  • Stoichiometric ratios (1.1–1.3 equivalents of iodinating agent).
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields >95% purity, as validated by HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl C–H signals at δ 1.2–1.4 ppm; iodoaromatic protons deshielded to δ 7.5–8.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 302.984 for C₁₁H₁₁IO).
  • X-ray Crystallography : Resolves stereoelectronic effects of the iodine substituent (e.g., bond angles and packing motifs, as seen in structurally similar indenones ).
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and C–I bonds (~500 cm⁻¹) .

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer:

  • Light-sensitive storage : Amber vials at –20°C to prevent iododecomposition.
  • Inert atmosphere : Argon or nitrogen blankets reduce oxidative degradation.
  • Regular stability assays : Monitor via TLC or HPLC every 3–6 months to detect degradation products (e.g., deiodinated byproducts) .

Advanced Research Questions

Q. How does the electron-withdrawing iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered systems.
  • Solvent/base pairs : Dioxane/Na₂CO₃ or toluene/Cs₂CO₃ optimize yields.
    Contradictions in literature (e.g., unexpected β-hydride elimination) may arise from competing pathways; mechanistic studies using DFT calculations (e.g., Gaussian09) can model transition states .

Q. What strategies resolve contradictions in reported biological activity data for iodinated indenones?

Methodological Answer:

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) across assays.
  • Control for iodine leaching : ICP-MS quantifies free iodide ions in cell media to distinguish true bioactivity from artifacts.
  • Structure-activity relationship (SAR) studies : Compare with fluoro- or chloro-analogs (e.g., 5,6-Difluoro-2,3-dihydroinden-1-one ) to isolate electronic effects .

Q. How can computational chemistry predict regioselectivity in further functionalization?

Methodological Answer:

  • *DFT calculations (B3LYP/6-31G)**: Map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots.
  • Molecular docking : Screen binding affinities with target enzymes (e.g., kinases) to prioritize synthetic targets.
  • Kinetic vs. thermodynamic control : Simulate reaction pathways (e.g., iodine migration under acidic conditions) using software like Schrödinger Suite .

Q. What crystallographic insights inform the compound’s supramolecular interactions?

Methodological Answer: X-ray diffraction (e.g., Cu-Kα radiation, 100 K) reveals:

  • Halogen bonding : I···O/N interactions (3.0–3.5 Å) stabilize crystal lattices.
  • Conformational rigidity : The dihydroindenone core adopts a planar geometry, while the ethyl group induces torsional strain (e.g., C–C–C angles ~120°) .
    Compare with methoxy- or dimethyl-substituted analogs (CAS 16440-98-5, 1685-81-0 ) to assess steric effects.

Q. How do solvent polarity and proticity affect photophysical properties?

Methodological Answer:

  • UV-Vis spectroscopy : Solvatochromic shifts (e.g., λmax 280 nm in hexane vs. 295 nm in methanol) indicate π→π* transitions perturbed by hydrogen bonding.
  • Fluorescence quenching : Protic solvents (e.g., water) reduce quantum yields via collisional quenching.
  • TD-DFT simulations : Correlate experimental spectra with frontier molecular orbital (FMO) energy gaps .

Data Analysis and Reporting Guidelines

  • Controlled experiments : Replicate syntheses ≥3 times; report mean yields with standard deviations .
  • Raw data archiving : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PDB .
  • Ethical compliance : Adhere to institutional safety protocols for halogenated compounds (e.g., fume hood use, waste disposal ).

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